![molecular formula C15H24F4O4Si2 B12563792 Triethoxy{2,3,5,6-tetrafluoro-4-[(trimethylsilyl)oxy]phenyl}silane CAS No. 189500-56-9](/img/structure/B12563792.png)
Triethoxy{2,3,5,6-tetrafluoro-4-[(trimethylsilyl)oxy]phenyl}silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethoxy{2,3,5,6-tetrafluoro-4-[(trimethylsilyl)oxy]phenyl}silane is a silicon-based compound characterized by the presence of ethoxy groups, fluorinated phenyl rings, and a trimethylsilyl group. This compound is notable for its unique chemical structure, which imparts specific reactivity and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy{2,3,5,6-tetrafluoro-4-[(trimethylsilyl)oxy]phenyl}silane typically involves the reaction of a fluorinated phenol derivative with a silicon-based reagent. One common method includes the use of 2,3,5,6-tetrafluoro-4-hydroxyphenyltrimethylsilane as a starting material, which is then reacted with triethoxysilane under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the silicon-oxygen bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Triethoxy{2,3,5,6-tetrafluoro-4-[(trimethylsilyl)oxy]phenyl}silane undergoes various types of chemical reactions, including:
Substitution Reactions: The ethoxy groups can be substituted with other nucleophiles, such as halides or alkoxides.
Hydrolysis: In the presence of water, the ethoxy groups can be hydrolyzed to form silanols.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, forming new carbon-silicon bonds.
Common Reagents and Conditions
Lewis Acids: Used as catalysts in substitution reactions.
Water or Alcohols: Employed in hydrolysis reactions.
Palladium Catalysts: Utilized in cross-coupling reactions.
Major Products Formed
Silanols: Formed through hydrolysis.
Substituted Silanes: Resulting from substitution reactions.
Coupled Products: Generated from cross-coupling reactions.
Scientific Research Applications
Triethoxy{2,3,5,6-tetrafluoro-4-[(trimethylsilyl)oxy]phenyl}silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-carbon bonds.
Biology: Employed in the modification of biomolecules for improved stability and reactivity.
Medicine: Investigated for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, where its fluorinated and silicon-based structure imparts desirable properties.
Mechanism of Action
The mechanism by which Triethoxy{2,3,5,6-tetrafluoro-4-[(trimethylsilyl)oxy]phenyl}silane exerts its effects involves the interaction of its silicon and fluorine atoms with various molecular targets. The ethoxy groups can undergo hydrolysis to form silanols, which can further react with other molecules. The fluorinated phenyl ring provides stability and reactivity, allowing the compound to participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Triethoxy(2,3,5,6-tetrafluoro-4-methylphenyl)silane
- Triethoxy(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)silane
Uniqueness
Triethoxy{2,3,5,6-tetrafluoro-4-[(trimethylsilyl)oxy]phenyl}silane is unique due to the presence of both ethoxy and trimethylsilyl groups, which provide a combination of reactivity and stability not found in other similar compounds. The fluorinated phenyl ring further enhances its chemical properties, making it a versatile reagent in various applications.
Properties
CAS No. |
189500-56-9 |
|---|---|
Molecular Formula |
C15H24F4O4Si2 |
Molecular Weight |
400.51 g/mol |
IUPAC Name |
triethoxy-(2,3,5,6-tetrafluoro-4-trimethylsilyloxyphenyl)silane |
InChI |
InChI=1S/C15H24F4O4Si2/c1-7-20-25(21-8-2,22-9-3)15-12(18)10(16)14(11(17)13(15)19)23-24(4,5)6/h7-9H2,1-6H3 |
InChI Key |
OOHLXYHBRNSRAI-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C1=C(C(=C(C(=C1F)F)O[Si](C)(C)C)F)F)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, [2-(phenylmethylene)-1,3-propanediyl]bis[trimethyl-](/img/structure/B12563709.png)
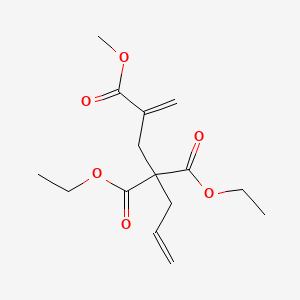
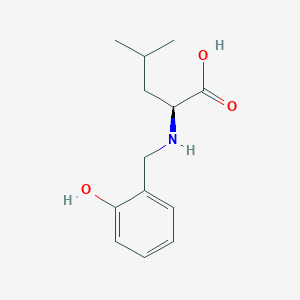
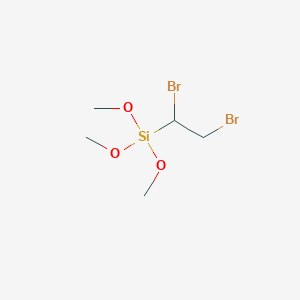
![[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane)](/img/structure/B12563730.png)
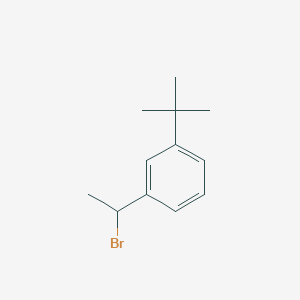
![Pyrrolidine, 3-[(phenylmethoxy)methyl]-1-(phenylmethyl)-, (R)-](/img/structure/B12563747.png)
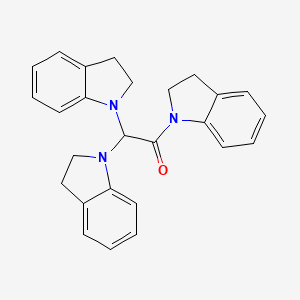
![1-Propene, 3-chloro-2-[(2-methoxyethoxy)methyl]-](/img/structure/B12563765.png)
![4-[(Quinolin-2-yl)methyl]-1,4,7,10-tetraazacyclotridecane-11,13-dione](/img/structure/B12563770.png)
![2-[(2,5-Dihydroxy-4-methylphenyl)methyl]isoquinolin-2-ium chloride](/img/structure/B12563772.png)
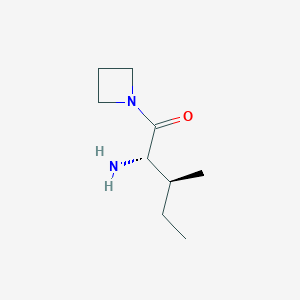
![10-({9-[(Dec-9-en-1-yl)sulfanyl]nonyl}sulfanyl)dec-1-ene](/img/structure/B12563785.png)

